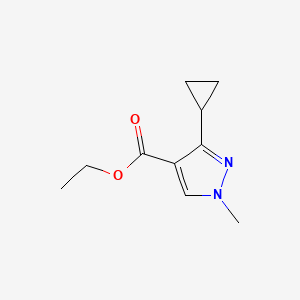

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-cyclopropyl-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6-12(2)11-9(8)7-4-5-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQBJWQSLZPEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Table 1: Synthetic Methods for Pyrazole-4-carboxylates

Oxidation Reactions

The ethyl carboxylate group can undergo oxidation to form carboxylic acids. For example:

-

Oxidative aromatization using in situ conditions (e.g., air or mild oxidants) converts pyrazoline intermediates to aromatic pyrazoles without requiring external oxidizing agents .

Substitution Reactions

The pyrazole ring supports nucleophilic substitution at positions adjacent to nitrogen atoms:

-

Halogenation : Treatment with bromine or iodine under acidic conditions introduces halogens at reactive positions.

-

Amination : Reaction with amines in the presence of bases like K₂CO₃ yields amino-substituted pyrazoles.

Comparative Reactivity

The cyclopropyl group enhances steric hindrance, affecting regioselectivity in reactions. Comparative studies with analogs reveal:

Table 2: Reactivity of Pyrazole Derivatives

| Compound | Substituents | Key Reactivity Features |

|---|---|---|

| Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate | Cyclopropyl, methyl, ethyl carboxylate | High steric hindrance slows electrophilic substitution |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Methyl, ethyl carboxylate | Faster substitution due to reduced steric effects |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

- Antifungal Activity : Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its antifungal properties. Studies indicate that it exhibits significant activity against various phytopathogenic fungi, making it a candidate for developing new antifungal agents .

- Pharmacological Studies : The compound has been screened for various biological activities, including analgesic and anti-inflammatory effects. Its interactions with specific biological targets may inhibit certain enzymes or receptors, which is crucial for assessing its therapeutic potential .

- Structure-Activity Relationship (SAR) : Research on related compounds has utilized quantitative structure-activity relationship (QSAR) models to predict the biological activity of derivatives of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate. These models help in understanding how structural modifications can enhance efficacy against specific biological targets .

Material Science

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate serves as a building block in synthesizing novel materials with potential applications in electronics and pharmaceuticals. Its unique chemical properties allow for the modification of polymer structures, enhancing their performance characteristics .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate demonstrated its effectiveness against several strains of fungi, surpassing traditional antifungal agents like boscalid. The research employed molecular docking techniques to elucidate the compound's mechanism of action, revealing its ability to form hydrogen bonds with critical amino acids in fungal enzymes .

Case Study 2: Analgesic Properties

In pharmacological evaluations, derivatives of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate were synthesized and tested for analgesic properties. Results indicated that certain substitutions on the pyrazole ring significantly improved pain relief efficacy while maintaining a low ulcerogenic index, suggesting a favorable safety profile .

Mechanism of Action

The mechanism of action of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Positional Isomers

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate has two positional isomers, which differ in the placement of substituents on the pyrazole ring:

Key Observations :

- The XLogP3 values of the isomers (1.4) are higher than the target compound (1.0), suggesting that ester group positioning (4 vs. 5) and cyclopropyl/methyl substitution patterns influence hydrophobicity .

- The topological polar surface area of the 5-cyclopropyl isomer (55 Ų) is higher, likely due to altered hydrogen-bonding accessibility .

Functional Group Variants

A structurally distinct analog, ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate (CAS: N/A), replaces the cyclopropyl and methyl groups with an azido (-N₃) and 3-cyanobenzyl moiety .

Key Observations :

- The azido analog’s azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for synthesizing triazole hybrids .

Implications of Structural Differences

Physicochemical Properties

- Hydrophobicity : The higher XLogP3 of positional isomers (1.4 vs. 1.0) may improve membrane permeability in biological studies but reduce aqueous solubility .

- Hydrogen Bonding: All analogs share 3 hydrogen bond acceptors, but the azido analog’s cyanobenzyl group may introduce additional dipole interactions .

Biological Activity

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate (ECP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

ECP is characterized by its unique pyrazole ring structure, substituted at the 3-position with a cyclopropyl group and at the 1-position with an ethyl group. Its molecular formula is , with a molecular weight of approximately 180.20 g/mol. The presence of the cyclopropyl group contributes to its steric and electronic properties, making it a valuable compound in medicinal chemistry.

The biological activity of ECP is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that ECP may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact mechanisms can vary based on the application and modifications made to the compound.

Antimicrobial Activity

ECP has been investigated for its antimicrobial properties , showing promising results against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, ECP exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL, indicating significant antibacterial potential.

Table 1: Antimicrobial Activity of ECP

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Pseudomonas aeruginosa | 125 |

Antifungal Activity

In addition to its antibacterial properties, ECP has demonstrated antifungal activity . Research indicates that ECP can inhibit the growth of several fungal strains, including Candida albicans and Aspergillus niger. The compound's antifungal activity was evaluated using standard protocols, revealing effective inhibition at concentrations comparable to established antifungal agents .

Table 2: Antifungal Activity of ECP

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15.62 |

| Aspergillus niger | 31.25 |

Anti-inflammatory and Anticancer Properties

ECP has also been explored for its anti-inflammatory and anticancer properties. In vitro studies have shown that ECP can reduce inflammation markers in cell lines exposed to pro-inflammatory stimuli. Additionally, preliminary studies suggest that ECP may inhibit cancer cell proliferation in various cancer types, including breast and colon cancer cells.

Case Study: Anti-cancer Activity

A study focused on the cytotoxic effects of ECP on human cancer cell lines reported an IC50 value below that of conventional chemotherapeutic agents like doxorubicin. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with cellular signaling pathways involved in cell survival and death .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of ECP indicates that modifications to the pyrazole ring can significantly influence its biological activity. Compounds with electron-donating groups at specific positions on the pyrazole ring showed enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts .

Table 3: SAR Analysis of Pyrazole Derivatives

| Compound | Activity Type | IC50/MIC |

|---|---|---|

| Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate | Antimicrobial | MIC < 31.25 µg/mL |

| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | Anticancer | IC50 < 10 µM |

| Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate | Anti-inflammatory | IC50 < 20 µM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate?

- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives under reflux conditions. For example, cyclocondensation with substituted hydrazines in ethanol at 80°C for 12 hours, followed by purification via flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) to isolate the product . Reaction optimization often includes adjusting catalysts (e.g., trifluoroacetic acid) and stoichiometric ratios to improve yields .

Q. How is the compound’s structure characterized in academic research?

- Methodological Answer : Structural elucidation employs:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.8 ppm for pyrazole protons) .

- X-ray crystallography : Refinement using SHELXL for small-molecule structures or Mercury CSD for hydrogen-bonding analysis .

- Mass spectrometry : High-resolution MS (HRMS-EI) to verify molecular ions (e.g., m/z 271.1065 for C₁₃H₁₃N₅O₂) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Safety glasses, nitrile gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks .

- Spill management : Absorb with inert material (e.g., Celite) and dispose via licensed waste services .

Q. What are its primary applications in medicinal chemistry?

- Methodological Answer : Serves as a scaffold for drug discovery, particularly in synthesizing kinase inhibitors or antimicrobial agents. For example, structural analogs with fluorophenyl or methoxy groups show enhanced binding to biological targets like COX-2 .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal structure inform material design?

- Methodological Answer : Use graph-set analysis (via Mercury CSD) to identify recurrent motifs (e.g., R₂²(8) rings). For pyrazole derivatives, intermolecular N–H···O bonds often stabilize crystal packing, which can guide co-crystal engineering for improved solubility .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

- Tautomerism checks : Assess pH-dependent NMR shifts to rule out tautomeric interconversions .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Continuous flow reactors : Enhance heat/mass transfer for cyclocondensation steps, reducing side products .

- Catalyst screening : Test Brønsted acids (e.g., TFA) vs. Lewis acids (e.g., ZnCl₂) to accelerate key steps .

- In situ monitoring : Employ TLC or inline IR to track intermediates and terminate reactions at optimal conversion .

Q. How to design interaction studies with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD) to kinases or receptors .

- Molecular docking : Use AutoDock Vina with PyMOL to predict binding poses in active sites .

- SAR tables : Compare analogs (e.g., methoxy vs. fluorine substituents) to map pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.